(1R)-2-bromo-1-(4-ethoxyphenyl)ethanol
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Overview
Description
(1R)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine atom, an ethoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol typically involves the bromination of (1R)-1-(4-ethoxyphenyl)ethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: (1R)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding (1R)-1-(4-ethoxyphenyl)ethanol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Major Products:
Oxidation: Formation of (1R)-2-bromo-1-(4-ethoxyphenyl)ethanone.
Reduction: Formation of (1R)-1-(4-ethoxyphenyl)ethanol.
Substitution: Formation of (1R)-2-hydroxy-1-(4-ethoxyphenyl)ethan-1-ol or other substituted derivatives.
Scientific Research Applications
(1R)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the ethoxy group and phenyl ring contribute to the compound’s overall reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (1R)-1-(4-ethoxyphenyl)ethanol
- (1R)-2-Bromo-1-(4-methoxyphenyl)ethan-1-ol
- (1R)-2-Bromo-1-(4-fluorophenyl)ethan-1-ol
Comparison:
(1R)-1-(4-ethoxyphenyl)ethanol: Lacks the bromine atom, making it less reactive in electrophilic substitution reactions.
(1R)-2-Bromo-1-(4-methoxyphenyl)ethan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
(1R)-2-Bromo-1-(4-fluorophenyl)ethan-1-ol: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity compared to the ethoxy derivative.
Properties
Molecular Formula |
C10H13BrO2 |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(4-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1 |
InChI Key |
SEQUGVYEBCEMLX-JTQLQIEISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](CBr)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CBr)O |
Origin of Product |
United States |
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